molecular formula C12H23NO10S3 B191350 Glucoraphanin CAS No. 21414-41-5

Glucoraphanin

Cat. No. B191350
CAS RN: 21414-41-5
M. Wt: 437.5 g/mol
InChI Key: GMMLNKINDDUDCF-UHFFFAOYSA-N
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Description

Glucoraphanin is a glucosinolate found in broccoli, mustard, and other cruciferous vegetables . It is converted to sulforaphane by the enzyme myrosinase . In plants, sulforaphane deters insect predators and acts as a selective antibiotic .


Synthesis Analysis

This compound is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group is chiral, and has R absolute configuration. The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .


Molecular Structure Analysis

The molecular formula of this compound is C12H23NO10S3 . Its average mass is 437.507 Da and its monoisotopic mass is 437.048401 Da .


Chemical Reactions Analysis

Glucosinolates, such as this compound, are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .


Physical And Chemical Properties Analysis

This compound has a molar mass of 437.49 g·mol−1 . Its solubility in water is ≥ 76.5 mg/mL . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

1. Impact on Obesity and Metabolic Health

  • Reducing Obesity : Glucoraphanin was shown to decrease liver weights and adipose tissue masses in high-fat diet-fed mice, suggesting its potential anti-obesity effects. It also altered lipid metabolism and influenced gut microflora, indicating a role in managing obesity-related issues (Xu et al., 2020).
  • Insulin Resistance and NAFLD : A study found that dietary this compound ameliorated obesity, insulin resistance, and nonalcoholic fatty liver disease in mice by promoting fat browning, reducing chronic inflammation, and modulating redox stress (Nagata et al., 2017).

2. Anticancer Properties

  • This compound in Cancer Prevention : Known as a precursor to sulforaphane, this compound has natural chemopreventive and anticarcinogen characteristics, with high content in cruciferous vegetables, particularly broccoli. Its synthesis, metabolism, and genetic characteristics have been widely studied for their potential in cancer prevention (Liu Nian-z, 2014).

3. Neuroprotective and Antidepressant Effects

  • Alleviating Depressive-like Behaviour : this compound showed rapid antidepressant responses in a rat model, suggesting its potential as a natural candidate for treating depression. It influenced serotonin and noradrenaline levels in the prefrontal cortex and modulated neurochemical alterations (Tucci et al., 2022).

4. Liver Function Improvement

  • Enhancing Liver Health : Research indicated that this compound supplements could improve serum alanine aminotransferase levels, thereby benefiting liver health in middle-aged adults with high-normal serum hepatic biomarkers (Satomi et al., 2022).

5. Biosynthesis and Engineering

  • Microbial Fermentation for Production : Metabolic engineering in microorganisms like E. coli has been explored for efficient production of this compound, highlighting the potential of supplying this compound through microbial fermentation instead of plant extraction (Yang et al., 2020).

6. Anti-inflammatory Activity

  • Reducing Inflammation : Synthetic and natural this compound showed significant anti-inflammatory activity by inhibiting tumor necrosis factor alpha secretion, highlighting its potential in inflammation-related therapeutic applications (Vo et al., 2019).

Mechanism of Action

Target of Action

Glucoraphanin, a glucosinolate found in broccoli, mustard, and other cruciferous vegetables , is converted to sulforaphane by the enzyme myrosinase . Sulforaphane, the active compound, targets the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant signaling . Nrf2 serves as a primary cellular defense against the cytotoxic effects of oxidative stress .

Mode of Action

Upon damage to plant tissue (i.e., by chewing, cutting, or mixing), the hydrolysis of this compound via enzymatic activity of myrosinases occurs due to cellular breakdown . This results in the formation of sulforaphane . Sulforaphane then activates Nrf2 signaling, which leads to the expression and activation of enzymes that metabolize xenobiotics, such as carcinogens .

Biochemical Pathways

The this compound biosynthetic pathway comprises at least three stages :

Pharmacokinetics

It is known that this compound is a stable precursor of the nrf2 inducer sulforaphane . The conversion of this compound to sulforaphane is facilitated by the enzyme myrosinase, which is activated upon damage to the plant tissue .

Result of Action

The activation of Nrf2 by sulforaphane leads to the expression and activation of enzymes that metabolize xenobiotics, such as carcinogens . This results in anti-inflammatory, antioxidant, and chemo-protective effects . In particular, this compound has been shown to ameliorate obesity by enhancing energy expenditure and browning of white adipose tissue, and attenuate obesity-related inflammation and insulin resistance by polarizing M2 macrophages and reducing metabolic endotoxemia .

Action Environment

The action of this compound is influenced by environmental factors such as diet. For instance, a high-fat diet can induce obesity, which this compound has been shown to ameliorate . Furthermore, the conversion of this compound to sulforaphane is facilitated by the enzyme myrosinase, which is activated upon damage to the plant tissue, such as when the plant is consumed as part of a diet .

Safety and Hazards

Glucoraphanin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Although there is evidence that consumption of a high glucoraphanin diet is linked with reduced incidence of chronic diseases, future large-scale placebo-controlled human trials including standardized this compound supplements are needed . The evidence suggests that glucosinolates and their isothiocyanate metabolites found in cruciferous vegetables are important components in the prevention and treatment of multiple chronic diseases .

Biochemical Analysis

Biochemical Properties

Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group is chiral, and has R absolute configuration . The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase . The biological properties of glucosinolates are related to their particular chemical structure, which includes a common basic aglycone consisting of a β-D-thioglucose with a sulfonated oxime moiety and a variable side chain .

Cellular Effects

This compound has been shown to ameliorate obesity and insulin resistance in mice . It increases energy expenditure and the protein expression of uncoupling protein 1 (Ucp1) in adipose depots . Additionally, this compound attenuates hepatic lipogenic gene expression, lipid peroxidation, classically activated M1-like macrophage accumulation, and inflammatory signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion to sulforaphane by the enzyme myrosinase . Sulforaphane, in turn, is an inducer of cytoprotective enzymes through activation of Nrf2 signaling, and a potent inhibitor of carcinogenesis in multiple murine models .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound supplementation attenuated weight gain, decreased hepatic steatosis, and improved glucose tolerance and insulin sensitivity in high-fat diet (HFD)–fed mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The dose of this compound used in a study was approximately 12 µmol/mouse/day, which is similar to that used in other experiments investigating its antitumor effects in mice .

Metabolic Pathways

This compound is involved in the glucosinolate metabolic pathway . It is converted to sulforaphane by the enzyme myrosinase, which is part of the glucosinolate metabolic pathway .

Transport and Distribution

The accumulation of glucosinolates, including this compound, is controlled by the complex interplay of biosynthesis, transport, storage, and feedback regulatory pathways .

Subcellular Localization

The this compound metabolism-related gene Bol031350 and clubroot resistance gene CRa were both expressed in the cytoplasm and nucleus . This provides a scientific basis for studying the regulation of glucosinolate metabolism and clubroot resistance in cruciferous crops.

properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMLNKINDDUDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO10S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

    A: Glucoraphanin itself is not bioactive. Upon consumption and contact with the enzyme myrosinase, it's converted into sulforaphane. [, , , , ] Sulforaphane is a potent inducer of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and reactive oxygen species (ROS). [, , , , ]

      A: Sulforaphane activates the transcription factor Nrf2 by inhibiting its interaction with Keap1. [, ] This activation leads to the upregulation of antioxidant and detoxification genes, conferring protection against oxidative stress, inflammation, and carcinogenesis. [, , ]

        ANone: this compound has the molecular formula C16H25NO10S2 and a molecular weight of 435.5 g/mol.

          A: While specific spectroscopic data wasn't detailed in the provided papers, this compound is commonly analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., diode array, mass spectrometry). [, , , , , ]

              A: Yes, this compound can be extracted and purified from sources like broccoli seeds. [, , , , ] Various techniques, including anion exchange chromatography and gel filtration, are employed for this purpose. []

                A: this compound degradation occurs during storage, influenced by factors like temperature, packaging, and duration. [] Refrigeration and Modified Atmosphere Packaging (MAP) have shown promise in preserving this compound content. []

                  A: Yes, acidic conditions (pH < 6) accelerate this compound degradation. [] Storage at neutral pH is recommended for maintaining stability. []

                    A: Myrosinase is a crucial enzyme that hydrolyzes this compound into sulforaphane. [, , , , , , ] This enzymatic conversion is essential for releasing the bioactive compound.

                      A: Yes, certain gut bacteria possess myrosinase-like activity and can hydrolyze this compound to release sulforaphane. [, , ] Regular consumption of cooked broccoli may enhance this bacterial myrosinase activity. []

                        A: Strategies for improving bioavailability include: * Consuming broccoli sprouts, which have higher this compound levels than mature broccoli. [, ] * Co-administering this compound with active myrosinase from plant sources. [] * Exploring encapsulation techniques using cyclodextrins to protect and enhance the delivery of sulforaphane. []

                        A: Sustainable sourcing and extraction methods are crucial to minimize the environmental footprint. Research on alternative production methods, such as microbial biosynthesis, could contribute to sustainability efforts. []

                        A: Orally administered this compound is absorbed intact and undergoes enterohepatic circulation. [] A small portion is excreted unchanged in urine, while the majority is hydrolyzed by gut bacteria or absorbed and metabolized. [, ]

                        A: Consuming broccoli with enhanced this compound content due to specific Myb28 genotypes leads to higher levels of sulforaphane in the bloodstream. [] This highlights the potential of breeding programs for developing more potent broccoli varieties. []

                        A: Numerous in vitro and animal studies demonstrate the anticancer activity of sulforaphane. It inhibits the growth of various cancer cell lines and reduces tumor incidence in animal models. [, , , , , , ] Human studies suggest a link between cruciferous vegetable consumption and reduced cancer risk, but more research is needed to establish a direct causal relationship. []

                      A: Yes, this compound supplementation in mice fed a high-fat diet has shown promising results, including reduced weight gain, improved glucose tolerance, and decreased liver fat accumulation. []

                      While the provided papers do not extensively discuss resistance mechanisms, understanding potential resistance development to this compound's beneficial effects requires further investigation. Future research could focus on:

                            A: High-Performance Liquid Chromatography (HPLC) is commonly employed for the quantification of this compound and related compounds. [, , , , , ] Coupling HPLC with various detectors, such as diode array detectors or mass spectrometers, allows for sensitive and specific detection. [, , ]

                            A: Yes, analytical methods for this compound analysis are continuously being refined and validated to ensure accuracy, precision, and reliability in research and commercial applications. [, ]

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